1-(2,4-dimethoxybenzoyl)azocane is an organic compound characterized by its unique structure and potential applications in various scientific fields. The compound features a benzoyl group attached to an azocane ring, which contributes to its chemical properties and reactivity.
The compound is synthesized through specific organic reactions, often involving readily available precursors. It can be found in chemical databases such as PubChem and BenchChem, which provide detailed information about its properties and synthesis methods.
1-(2,4-dimethoxybenzoyl)azocane belongs to the class of azocanes, which are cyclic compounds containing nitrogen atoms within their ring structure. This classification is significant due to the unique reactivity and stability associated with azocane derivatives.
The synthesis of 1-(2,4-dimethoxybenzoyl)azocane typically involves multi-step processes that may include:
The molecular formula for 1-(2,4-dimethoxybenzoyl)azocane is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure includes a benzoyl moiety linked to an azocane ring.
CC1=CC(=C(C=C1)NC(=O)NC2=NC=CC(=C2)C)C
.1-(2,4-dimethoxybenzoyl)azocane can undergo several types of chemical reactions:
The mechanism of action for 1-(2,4-dimethoxybenzoyl)azocane involves its reactivity patterns that allow it to interact with biological targets or other chemical species. The presence of functional groups facilitates nucleophilic attacks or electrophilic substitutions depending on the reaction conditions.
1-(2,4-dimethoxybenzoyl)azocane has potential applications in various scientific fields:
This comprehensive analysis highlights the significance of 1-(2,4-dimethoxybenzoyl)azocane in both theoretical studies and practical applications within chemistry and related fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2